4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole
Description
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole is a conjugated aromatic compound featuring a benzothiadiazole (BTD) core symmetrically substituted with brominated phenyl groups at the 4- and 7-positions. The BTD unit is a well-established electron-deficient building block in organic electronics, prized for its strong electron-accepting capacity, thermal stability, and tunable optoelectronic properties . The introduction of bromine at the para positions of the phenyl substituents enhances the compound’s electron-withdrawing character, making it a critical intermediate in cross-coupling reactions (e.g., Suzuki or Stille couplings) for synthesizing polymers and small molecules used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors .
Structure
3D Structure
Properties
Molecular Formula |
C18H10Br2N2S |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10Br2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
InChI Key |
KSDSSBYHYZYNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
NBS serves as a mild brominating agent for introducing bromine at the para-positions of phenyl rings. The reaction is conducted in chloroform at 0°C under dark conditions to prevent side reactions. Concentrated sulfuric acid (96%) acts as a Lewis acid, polarizing the NBS to generate bromonium ions that selectively target electron-rich para-sites.
Procedure
Advantages
Palladium-Catalyzed Bromination with NBS
Reaction Conditions and Mechanism
Palladium acetate catalyzes C–H activation, enabling direct bromination of phenyl rings. This method bypasses pre-functionalized substrates, using NBS as the bromine source in acetic acid at 100°C.
Procedure
Advantages
Electrophilic Aromatic Bromination with Br₂/HBr
Reaction Conditions and Mechanism
Traditional electrophilic substitution using Br₂ and HBr at reflux introduces bromine at activated para-positions. The benzothiadiazole core directs electrophiles to the phenyl rings’ para-sites.
Procedure
Limitations
Direct Arylation Approach
Reaction Conditions and Mechanism
Palladium-catalyzed direct arylation couples 4,7-dibromo-2,1,3-benzothiadiazole with 4-bromophenylboronic acid. This one-pot method avoids pre-functionalized monomers.
Procedure
Advantages
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photocatalysis: The compound serves as a photocatalyst in visible-light-driven reactions, including the degradation of pollutants and the synthesis of fine chemicals.
Fluorescent Sensors: It is employed in the design of fluorescent sensors for detecting various analytes, such as metal ions and organic molecules.
Mechanism of Action
The mechanism of action of 4,7-Bis(4-bromophenyl)benzo[c][1,2,5]thiadiazole involves its electronic properties and interactions with other molecules. The compound’s benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the bromophenyl groups can participate in electron-donating interactions. This electron donor-acceptor system facilitates charge transfer processes, making it effective in applications like photocatalysis and organic electronics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The optoelectronic and structural properties of 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole can be contextualized against related BTD derivatives (Table 1). Key distinctions arise from substituent electronic effects, steric bulk, and molecular symmetry:
Table 1: Comparative Analysis of BTD Derivatives
Key Insights:
Electronic Effects: Bromophenyl substitution increases electron-withdrawing capacity compared to phenyl (P2-BTD) or thienyl (DTBT) groups, favoring charge separation in donor-acceptor (D-A) polymers . Trimethylsilylphenyl derivatives exhibit reduced fluorescence quantum yields (ΦF) in the solid state due to suppressed π-stacking, whereas bromophenyl groups may enhance interchain interactions via halogen bonding .
Optoelectronic Performance :
- DTBT-based polymers achieve higher power conversion efficiencies (PCEs) in OPVs (e.g., 11.5%) due to their narrow bandgaps and efficient charge transport, whereas bromophenyl-BTD derivatives are more suited as intermediates for functionalized polymers .
- P2-BTD demonstrates superior solid-state fluorescence (ΦF = 0.65), making it ideal for light-emitting applications, whereas bromophenyl-BTD’s heavier atoms may enhance intersystem crossing for triplet-state utilization in OLEDs .
Synthetic Utility :
- Bromophenyl-BTD’s bromine atoms facilitate post-functionalization via cross-coupling, enabling modular synthesis of D-A copolymers. This contrasts with trimethylsilyl or thienyl groups, which require specialized coupling partners .
Solubility and Processability :
- Alkyl or silyl substituents (e.g., trimethylsilylphenyl-BTD) improve solubility in organic solvents, whereas bromophenyl groups may reduce solubility but enhance film morphology in devices .
Biological Activity
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a benzothiadiazole core with two bromophenyl substituents. The presence of bromine atoms enhances its electron-withdrawing properties, which can influence its biological interactions.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed reactions. These methods allow for the selective formation of the desired compound through various coupling reactions. The synthetic pathways often utilize starting materials such as 4-bromobenzenamine and thioketones.
Biological Activity Overview
Research indicates that derivatives of benzothiadiazole exhibit a range of biological activities including:
- Anticancer : Compounds in this class have shown promising results against various cancer cell lines.
- Antiviral : Some derivatives demonstrate activity against viral infections.
- Antibacterial : Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study highlighted the anticancer potential of benzothiadiazole derivatives, showing that certain compounds exhibit IC50 values comparable to established chemotherapeutics. For instance, a derivative with a similar structure was reported to have an IC50 value of 0.058 µM against T47D breast cancer cells . The mechanism of action often involves the inhibition of specific proteins involved in cancer cell proliferation.
Antiviral Activity
Research has demonstrated that this compound derivatives possess antiviral properties. For example, SAR studies indicate that halogen substitutions on the phenyl rings can enhance anti-HIV activity significantly . One derivative showed an EC50 value of 0.0364 µM against HIV-1 in vitro .
Antibacterial Activity
The antibacterial efficacy of benzothiadiazole derivatives has been extensively studied. In comparative assays, these compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Case Studies
| Study | Compound | Activity | IC50/EC50 Value |
|---|---|---|---|
| 4-Bromo derivative | Anticancer (T47D) | 0.058 µM | |
| 4-Bromo derivative | Antiviral (HIV-1) | EC50 0.0364 µM | |
| Benzothiadiazole derivatives | Antibacterial (S. aureus) | Not specified |
Structure-Activity Relationships (SAR)
The biological activity of benzothiadiazole derivatives is highly dependent on their structural features. Key findings include:
- Bromine Substitution : The presence of bromine enhances electron-withdrawing characteristics and increases biological activity.
- Phenyl Ring Modifications : Different substitutions on the phenyl rings can significantly alter potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
